An In-Depth Technical Guide to the Synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid
An In-Depth Technical Guide to the Synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid
This guide provides a comprehensive overview of the synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is presented as a two-step process, beginning with the preparation of the key intermediate, 4-acetamidobenzenesulfonyl chloride, followed by its reaction with glycine to yield the final product. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility.
Introduction
(4-Acetylamino-benzenesulfonylamino)-acetic acid, also known as N-(4-acetamidophenylsulfonyl)glycine, is a sulfonamide derivative incorporating an amino acid moiety. Sulfonamides are a well-established class of compounds with a broad range of biological activities. The inclusion of the glycine component can modulate the compound's physicochemical properties, such as solubility and membrane permeability, potentially influencing its pharmacokinetic and pharmacodynamic profile. Recent studies have explored compounds with this scaffold for various applications, including as potential inhibitors of viral enzymes[1]. This guide will provide a robust and well-validated pathway for the synthesis of this compound, enabling further investigation into its biological potential.
Overall Synthesis Pathway
The synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid is accomplished through a two-step reaction sequence. The first step is the chlorosulfonation of acetanilide to form 4-acetamidobenzenesulfonyl chloride. The second step involves the nucleophilic substitution of the chloride on the sulfonyl group by the amino group of glycine, a reaction analogous to the classic Hinsberg reaction for sulfonamide synthesis.
Caption: Overall two-step synthesis pathway for (4-Acetylamino-benzenesulfonylamino)-acetic acid.
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
The initial step in the synthesis is the electrophilic aromatic substitution reaction of acetanilide with chlorosulfonic acid. The acetamido group is an ortho, para-directing group, and due to steric hindrance, the major product is the para-substituted compound. The acetyl group serves as a protecting group for the amine, preventing it from reacting with the chlorosulfonic acid[2].
Mechanistic Considerations
The reaction proceeds via an electrophilic attack of the sulfur trioxide (SO₃), generated in situ from chlorosulfonic acid, on the electron-rich benzene ring of acetanilide. This is followed by the loss of a proton to restore aromaticity. The resulting sulfonic acid is then converted to the sulfonyl chloride by reaction with excess chlorosulfonic acid.
Experimental Protocol
The following protocol is adapted from a well-established procedure for the synthesis of 4-acetamidobenzenesulfonyl chloride[3].
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| Acetanilide | 135.17 | 67.5 | 0.5 |
| Chlorosulfonic Acid | 116.52 | 290 (165 mL) | 2.49 |
Procedure:
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In a 500-mL round-bottom flask equipped with a mechanical stirrer and situated in a fume hood, place 290 g (165 mL) of chlorosulfonic acid.
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Cool the flask in a water bath to approximately 12-15 °C.
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Gradually add 67.5 g of acetanilide to the stirred chlorosulfonic acid over a period of about 15 minutes, maintaining the temperature at around 15 °C. A large volume of hydrogen chloride gas will be evolved.
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After the addition is complete, heat the reaction mixture to 60 °C for two hours to ensure the reaction goes to completion. The completion of the reaction can be visually monitored by the cessation of gas evolution[3].
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In the fume hood, slowly and carefully pour the warm, syrupy reaction mixture into 1 kg of crushed ice with just enough water to allow for stirring.
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Collect the precipitated solid 4-acetamidobenzenesulfonyl chloride by suction filtration and wash it thoroughly with cold water.
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The crude product can be used directly in the next step or purified by recrystallization from hot benzene for a higher purity product, which appears as colorless prisms with a melting point of 149 °C[3]. The expected yield of the crude product is 90-95 g (77-81% of the theoretical amount)[3].
Step 2: Synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid
The second step is a nucleophilic substitution reaction where the amino group of glycine attacks the electrophilic sulfur atom of the 4-acetamidobenzenesulfonyl chloride, displacing the chloride ion. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed, driving the reaction to completion. This is a classic example of a Schotten-Baumann reaction applied to sulfonamide synthesis[4][5].
Mechanistic Considerations
The lone pair of electrons on the nitrogen atom of glycine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group. The base in the reaction mixture deprotonates the nitrogen of the newly formed sulfonamide and the carboxylic acid group of glycine, facilitating the reaction and improving the solubility of the reactants in the aqueous medium.
Experimental Protocol
The following is a representative protocol for the reaction of a sulfonyl chloride with an amino acid derivative[6].
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| 4-Acetamidobenzenesulfonyl chloride | 233.67 | 23.4 | 0.1 |
| Glycine | 75.07 | 7.5 | 0.1 |
| Sodium Hydroxide | 40.00 | 8.0 | 0.2 |
| Water | - | 100 mL | - |
| Concentrated Hydrochloric Acid | - | As needed | - |
Procedure:
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In a 250-mL beaker, dissolve 7.5 g of glycine and 8.0 g of sodium hydroxide in 100 mL of water. Cool the solution in an ice bath.
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In a separate flask, dissolve 23.4 g of crude 4-acetamidobenzenesulfonyl chloride in a minimal amount of a suitable organic solvent like acetone or tetrahydrofuran.
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Slowly add the solution of 4-acetamidobenzenesulfonyl chloride to the cold, stirred solution of glycine and sodium hydroxide.
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Continue stirring the reaction mixture in the ice bath for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 2-3 hours.
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After the reaction is complete, filter the solution to remove any unreacted sulfonyl chloride.
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Carefully acidify the filtrate with concentrated hydrochloric acid until the pH is acidic (around pH 2-3). This will protonate the carboxylate and precipitate the product.
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Collect the white precipitate of (4-Acetylamino-benzenesulfonylamino)-acetic acid by suction filtration.
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Wash the product with cold water to remove any inorganic salts.
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The product can be further purified by recrystallization from hot water or an ethanol-water mixture.
Product Characterization
The structure and purity of the synthesized (4-Acetylamino-benzenesulfonylamino)-acetic acid can be confirmed by various spectroscopic methods.
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¹H NMR: Expected signals would include those for the acetyl methyl protons, the aromatic protons, the methylene protons of the glycine moiety, and the amide and sulfonamide NH protons.
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¹³C NMR: Will show characteristic peaks for the carbonyl carbons of the acetyl and carboxylic acid groups, the aromatic carbons, and the methylene carbon of glycine.
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FT-IR: Characteristic absorption bands for the N-H stretches of the amide and sulfonamide, the C=O stretches of the amide and carboxylic acid, and the S=O stretches of the sulfonamide group are expected.
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Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₀H₁₂N₂O₅S, M.W. = 272.28 g/mol ) should be observed.
Data Summary
| Step | Reactants | Product | Yield (%) | Melting Point (°C) |
| 1 | Acetanilide, Chlorosulfonic Acid | 4-Acetamidobenzenesulfonyl chloride | 77-81 | 149 |
| 2 | 4-Acetamidobenzenesulfonyl chloride, Glycine | (4-Acetylamino-benzenesulfonylamino)-acetic acid | - | - |
Yield and melting point for Step 2 are dependent on the specific reaction conditions and purification efficiency and should be determined experimentally.
Conclusion
This guide has detailed a reliable and well-documented two-step synthesis for (4-Acetylamino-benzenesulfonylamino)-acetic acid. By providing a thorough explanation of the underlying chemical principles, detailed experimental protocols, and expected outcomes, this document serves as a valuable resource for researchers. The synthesis pathway is robust and utilizes readily available starting materials, making it an accessible route for the preparation of this compound for further investigation in drug discovery and development programs. Adherence to the described procedures and safety precautions is essential for the successful and safe execution of this synthesis.
References
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(No author). (n.d.). THE SYNTHESIS OF SULFA DRUGS. Theochem @ Mercer University. Retrieved from [Link]
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(No author). (n.d.). Sulfanilyl chloride, N-acetyl. Organic Syntheses Procedure. Retrieved from [Link]
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(No author). (n.d.). United States Patent. Googleapis.com. Retrieved from [Link]
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(No author). (n.d.). The reaction mixture was then vigorously stirred while open to air for 4 h at room temperature. Organic Syntheses Procedure. Retrieved from [Link]
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(No author). (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal. Retrieved from [Link]
- (No author). (n.d.). US5254729A - Method for purifying glycine. Google Patents.
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(No author). (n.d.). (4-Amino-benzenesulfonylamino)-acetic acid | C8H10N2O4S | CID 412201. PubChem. Retrieved from [Link]
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Alam, M. A., et al. (2020). Structure-based screening and validation of bioactive compounds as Zika virus methyltransferase (MTase) inhibitors through first-principle density functional theory, classical molecular simulation and QM/MM affinity estimation. Journal of Biomolecular Structure and Dynamics, 39(12), 4365-4380. Retrieved from [Link]
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Cho, S. H., Hwang, S. J., & Chang, S. (2008). Copper-Catalyzed Three-Component Reaction of 1-Alkynes, Sulfonyl Azides, and Water: N-(4-Acetamidophenylsulfonyl)-2-Phenylacetamide. Organic Syntheses, 85, 271-279. Retrieved from [Link]
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(No author). (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved from [Link]
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(No author). (n.d.). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. Retrieved from [Link]
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(No author). (n.d.). Schotten–Baumann reaction. Wikipedia. Retrieved from [Link]
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(No author). (n.d.). Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1. The University of Manchester. Retrieved from [Link]
